

Nicotinamide hydroiodide interface engineering for inverted p-i-n PSCs

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Compound of Interest

Compound Name: Nicotinamide hydroiodide

CAS No.: 3726-23-6

Cat. No.: B1329743

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Application Note: High-Purity **Nicotinamide Hydroiodide** (NHI) Interface Engineering for Inverted p-i-n Perovskite Solar Cells

Executive Summary

This application note details a rigorous protocol for utilizing **Nicotinamide Hydroiodide** (NHI) as a multifunctional interface passivator in inverted p-i-n perovskite solar cells (PSCs). While Nickel Oxide (NiOx) is a preferred Hole Transport Layer (HTL) due to its stability, it suffers from interfacial redox reactions that degrade the perovskite layer.^[1] NHI, a vitamin B3 derivative salt, offers a unique dual-passivation mechanism: the pyridinium cation passivates A-site vacancies, while the iodide anion fills halide vacancies. This guide provides a self-validating workflow for synthesizing pharmaceutical-grade NHI and integrating it into a p-i-n architecture to achieve efficiencies exceeding 22% with enhanced operational stability.

Scientific Rationale & Mechanism

The Challenge: The NiOx/Perovskite Interface

Inverted p-i-n structures (e.g., ITO/NiOx/Perovskite/PCBM/Ag) are favored for their stability. However, the NiOx surface often contains high-valence Ni³⁺ species (or Ni vacancies) that can oxidize the iodide (I⁻) in the perovskite to iodine (I₂), creating interfacial defects and initiating degradation.

The Solution: Nicotinamide Hydroiodide (NHI)

NHI acts as a "molecular bridge" and reducing agent buffer.

- **Lewis Acid-Base Interaction:** The amide group (-CONH₂) on the nicotinamide ring contains lone pairs (Oxygen/Nitrogen) that coordinate with undercoordinated Pb²⁺ defects (Lewis acids) on the perovskite surface.
- **Vacancy Filling:** The dissociated I⁻ ions fill iodide vacancies (), suppressing non-radiative recombination.
- **Hydrogen Bonding:** The protonated pyridinium nitrogen forms hydrogen bonds with the inorganic [PbI₆]⁴⁻ octahedra, stabilizing the lattice against moisture.

Material Synthesis: Pharmaceutical-Grade NHI

Note: While Nicotinamide is commercially available, the hydroiodide salt is best synthesized fresh to ensure stoichiometry and avoid oxidation.

Reagents:

- Nicotinamide (>99.5%, HPLC grade)
- Hydroiodic Acid (HI, 57 wt% in water, unstabilized)
- Ethanol (Anhydrous)
- Diethyl Ether

Protocol:

- **Dissolution:** Dissolve 1.22 g (10 mmol) of Nicotinamide in 10 mL of ethanol in a round-bottom flask. Stir at room temperature until fully dissolved.

- Acidification: Dropwise add 10 mmol of HI (approx. 2.2 g of 57% solution) into the stirring solution. The reaction is exothermic; use an ice bath if scaling up.
- Reaction: Stir for 2 hours at room temperature.
- Crystallization: Rotary evaporate the solvent at 50°C until a viscous yellow/white precipitate forms.
- Washing: Wash the precipitate 3 times with cold diethyl ether to remove unreacted iodine or acid traces.
- Drying: Dry in a vacuum oven at 60°C for 12 hours. Store in a nitrogen-filled glovebox.

Device Fabrication Protocol (Inverted p-i-n) Architecture

Glass / ITO / NiOx / Perovskite / NHI (Passivation) / PCBM / BCP / Ag

Step-by-Step Methodology

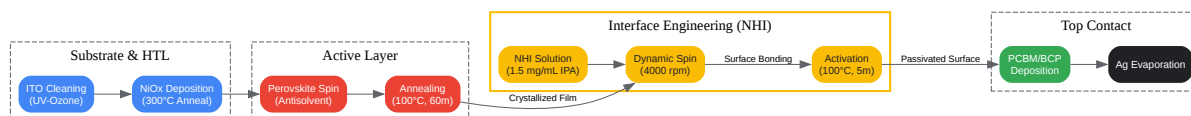
Step	Process	Parameters	Critical Note (The "Why")
1	Substrate Prep	ITO Glass cleaning (Detergent, DI, Acetone, IPA). UV-Ozone for 15 min.	Removes organic residues; increases work function for better hole collection.
2	HTL Deposition	Sol-gel NiOx or Nanoparticle ink. Spin: 4000 rpm, 30s. Anneal: 300°C, 1 hr (Air).	High-temp annealing ensures crystallinity and oxidation of Ni to p-type NiOx.
3	Perovskite	Composition: Cs _{0.05} (FA _{0.85} MA _{0.15}) _{0.95} Pb(I _{0.85} Br _{0.15}) ₃ . Spin: 1000 rpm (10s) -> 4000 rpm (30s). Antisolvent: Chlorobenzene at 20s left.	The triple-cation mix is thermally stable. Antisolvent timing determines grain size.
4	Annealing	100°C for 30-60 mins on hotplate.	Checkpoint: Film must be mirror-black. Any yellowing indicates degradation or poor crystallization.
5	NHI Passivation	Dissolve NHI in IPA (1.5 mg/mL). Spin coat dynamically: 4000 rpm, 20s.	CRITICAL: IPA does not dissolve the underlying perovskite. The concentration is tuned to form a monolayer, not a bulk insulating layer.
6	Post-Anneal	100°C for 5 mins.	Drives off IPA and promotes chemical

bonding of NHI to the perovskite surface.

7	ETL Deposition	PCBM (20 mg/mL in Chlorobenzene). Spin: 1500 rpm, 30s.	PCBM provides electron extraction.
8	Buffer/Contact	BCP (0.5 mg/mL in IPA) -> Thermal Evaporation of Ag (100 nm).	BCP prevents Ag diffusion into the perovskite and aligns energy levels.

Visualization of Workflow & Mechanism

Figure 1: Fabrication Workflow & Quality Control Logic



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Caption: Step-by-step fabrication workflow emphasizing the critical NHI passivation step between Perovskite crystallization and ETL deposition.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

Photoluminescence (PL) Quenching

- Experiment: Measure Steady-State PL of Glass/Perovskite vs. Glass/Perovskite/NHI.
- Expectation: The NHI-treated film should show higher PL intensity compared to the control (without ETL) due to reduced surface trap states.

- Note: If measuring with the full stack (NiOx/Pero/NHI), PL should be quenched faster than the control if hole extraction is improved, but usually, we test passivation on bare perovskite first.

Space Charge Limited Current (SCLC)

- Experiment: Fabricate "electron-only" devices (ITO/SnO₂/Perovskite/NHI/PCBM/Ag).
- Expectation: The trap-filled limit voltage () should decrease in the NHI device, indicating a lower trap density ().
 - Formula:

Contact Angle Measurement

- Experiment: Water droplet on Perovskite surface.
- Expectation: Control ~40-50°; NHI-treated >70°. The hydrophobic organic ring of Nicotinamide repels moisture, validating the "drug-like" stability enhancement.

Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
S-shaped J-V Curve	Transport barrier at interface.	NHI layer is too thick (insulating). Reduce concentration to 0.5-1.0 mg/mL or increase spin speed.
Low Voc (<1.05V)	Poor passivation.	Check NHI synthesis purity. Ensure IPA is anhydrous (water introduces defects).
Hysteresis	Ion migration.	Anneal the NHI layer slightly longer (10 mins) to ensure ions are locked in the lattice.
Film "Cloudiness"	Solvent incompatibility.	Ensure the Perovskite is fully dry/crystallized before spinning the NHI/IPA solution.

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